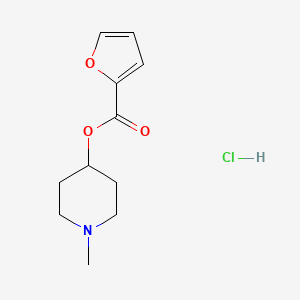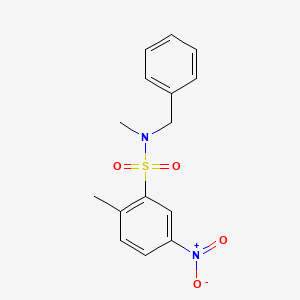
2,5-dimethyl-N-(1-phenylethyl)benzamide
Overview
Description
2,5-dimethyl-N-(1-phenylethyl)benzamide, also known as DPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPB is a white crystalline solid that is soluble in organic solvents. It has a molecular formula of C18H21NO and a molecular weight of 267.37 g/mol.
Mechanism of Action
2,5-dimethyl-N-(1-phenylethyl)benzamide acts as a selective antagonist of the sigma-1 receptor, a protein that is involved in various cellular processes, including cell survival, differentiation, and apoptosis. By blocking the sigma-1 receptor, 2,5-dimethyl-N-(1-phenylethyl)benzamide can modulate the release of neurotransmitters in the brain, leading to a reduction in the symptoms of neurological disorders.
Biochemical and Physiological Effects
2,5-dimethyl-N-(1-phenylethyl)benzamide has been shown to have several biochemical and physiological effects. In animal studies, 2,5-dimethyl-N-(1-phenylethyl)benzamide has been shown to improve memory and cognitive function, reduce anxiety and depression, and increase locomotor activity. 2,5-dimethyl-N-(1-phenylethyl)benzamide has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
2,5-dimethyl-N-(1-phenylethyl)benzamide has several advantages for use in lab experiments. It has a high affinity for the sigma-1 receptor, making it a potent tool for studying the role of this receptor in various cellular processes. 2,5-dimethyl-N-(1-phenylethyl)benzamide is also relatively stable and can be easily synthesized in large quantities.
However, there are also limitations to the use of 2,5-dimethyl-N-(1-phenylethyl)benzamide in lab experiments. 2,5-dimethyl-N-(1-phenylethyl)benzamide has a relatively short half-life in the body, which can make it difficult to study its long-term effects. 2,5-dimethyl-N-(1-phenylethyl)benzamide also has a low solubility in water, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 2,5-dimethyl-N-(1-phenylethyl)benzamide. One area of interest is the development of new drugs based on 2,5-dimethyl-N-(1-phenylethyl)benzamide. Researchers are exploring the use of 2,5-dimethyl-N-(1-phenylethyl)benzamide derivatives as potential treatments for neurological disorders.
Another area of interest is the study of the sigma-1 receptor and its role in various cellular processes. Researchers are investigating the mechanisms by which 2,5-dimethyl-N-(1-phenylethyl)benzamide modulates the sigma-1 receptor and how this receptor interacts with other proteins in the cell.
Overall, 2,5-dimethyl-N-(1-phenylethyl)benzamide is a promising compound with potential applications in various scientific fields. Further research is needed to fully understand its mechanisms of action and potential uses.
Scientific Research Applications
2,5-dimethyl-N-(1-phenylethyl)benzamide has been studied extensively for its potential applications in various scientific fields. One of the most promising applications of 2,5-dimethyl-N-(1-phenylethyl)benzamide is in the development of new drugs. 2,5-dimethyl-N-(1-phenylethyl)benzamide has been shown to have a high affinity for certain receptors in the brain, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2,5-dimethyl-N-(1-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-12-9-10-13(2)16(11-12)17(19)18-14(3)15-7-5-4-6-8-15/h4-11,14H,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXWSLXCUOKHJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![ethyl 1-[(benzylsulfonyl)acetyl]-3-piperidinecarboxylate](/img/structure/B4108915.png)

![1-({[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B4108920.png)

acetic acid](/img/structure/B4108931.png)
![methyl N-({5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-L-valinate](/img/structure/B4108945.png)

![5-(2-chlorophenyl)-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4108973.png)
![N-2-adamantyl-4-[4-(2-chlorobenzoyl)-1-piperazinyl]-3-nitrobenzamide](/img/structure/B4108979.png)

![3-[(8-bromo-2-methyl-4-quinolinyl)amino]phenol hydrochloride](/img/structure/B4108994.png)